molecular formula C26H54NO6PS B10767650 1-O-Hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine

1-O-Hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine

Cat. No.: B10767650
M. Wt: 539.8 g/mol
InChI Key: YPPZOKNKENLFTE-AREMUKBSSA-N
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Description

2-Thio-PAF, also known as 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine, is a synthetic analog of platelet-activating factor (PAF). It is characterized by the presence of an acetyl group attached by a thioester bond at the sn-2 position. This compound is primarily used in scientific research to study the physiological functions and signaling pathways associated with PAF receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thio-PAF is synthesized through a series of chemical reactions involving the introduction of a thioester bond at the sn-2 position of the glycerol backbone. The synthesis typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-O-hexadecyl-2-deoxy-sn-glyceryl-3-phosphorylcholine.

    Thioesterification: The hydroxyl group at the sn-2 position is replaced with a thioester group using reagents such as thioacetic acid or its derivatives.

    Purification: The final product is purified using chromatographic techniques to achieve a high degree of purity (≥98%).

Industrial Production Methods: While specific industrial production methods for 2-Thio-PAF are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions, scaling up the quantities of reagents, and employing industrial purification techniques .

Chemical Reactions Analysis

2-Thio-PAF undergoes various chemical reactions, including:

    Oxidation: The thioester bond can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The thioester bond can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed:

Scientific Research Applications

2-Thio-PAF has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of PAF acetylhydrolases and lysophospholipases.

    Biology: Investigates the role of PAF receptors in cellular signaling and physiological processes.

    Medicine: Explores potential therapeutic applications in cardiovascular diseases, inflammation, and immune responses.

    Industry: Utilized in the development of biochemical assays and diagnostic tools .

Mechanism of Action

2-Thio-PAF functions as a PAF receptor agonist, binding to PAF receptors (particularly subtype 1, PAF-R1) and modulating downstream intracellular signaling cascades. This interaction leads to various physiological effects, including platelet aggregation, inflammation, and immune responses. The compound’s potency is comparable to other PAF analogs, such as PAF C-18 and PAF C-16 .

Comparison with Similar Compounds

2-Thio-PAF is unique due to the presence of a thioester bond at the sn-2 position, which distinguishes it from other PAF analogs. Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and specific interactions with PAF receptors.

Properties

Molecular Formula

C26H54NO6PS

Molecular Weight

539.8 g/mol

IUPAC Name

[(2R)-2-acetylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1

InChI Key

YPPZOKNKENLFTE-AREMUKBSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C

Origin of Product

United States

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